5-Methyl-2-(piperazin-1-yl)thiazole
Overview
Description
Synthesis Analysis
The synthesis of 5-Methyl-2-(piperazin-1-yl)thiazole derivatives involves nucleophilic addition reactions, as well as cyclization techniques that yield the target compounds with high purity and yield. For example, Ahmed et al. (2017) described a method where the adduct of piperazine was synthesized by nucleophilic addition of benzoyl isothiocyanate in bi-molar quantity at reflux temperature, leading to compounds with notable anti-inflammatory activity (Ahmed, Molvi, & Khan, 2017).
Molecular Structure Analysis
The molecular structure of compounds related to 5-Methyl-2-(piperazin-1-yl)thiazole has been elucidated using a variety of spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectral analysis. For instance, Şahin et al. (2012) provided detailed structural insights through single-crystal X-ray diffraction and DFT calculations, offering valuable information on hydrogen bonding and π…π interactions that contribute to crystal stabilization (Şahin, Özkan, Köksal, & Işık, 2012).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, leading to the formation of novel derivatives with enhanced biological activities. Rayala et al. (2023) reported the parallel synthesis of piperazine-tethered thiazole compounds, showing antiplasmodial activity against the Plasmodium falciparum chloroquine-resistant strain (Rayala, Chaudhari, Bunnell, Roberts, Chakrabarti, & Nefzi, 2023).
Physical Properties Analysis
The physical properties of 5-Methyl-2-(piperazin-1-yl)thiazole derivatives, such as solubility, melting point, and stability, are crucial for their potential applications. The studies typically characterize these aspects through physicochemical parameter evaluations, though specific details on these properties for this compound were not directly highlighted in the available literature.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interactions with biological targets, are foundational for understanding the compound's potential applications. The works of Paulrasu et al. (2014) and Patel et al. (2015) explore the synthesis of related compounds, indicating a range of biological activities, from antimicrobial to antitumor effects, which suggest the chemical versatility and potential therapeutic value of these molecules (Paulrasu et al., 2014); (Patel & Park, 2015).
Scientific Research Applications
DNA Binding and Cellular Interaction
DNA Minor Groove Binder Hoechst 33258 and its Analogues The synthetic dye Hoechst 33258 and its analogues, including derivatives of N-methyl piperazine, are renowned for their strong binding to the minor groove of double-stranded B-DNA, particularly targeting AT-rich sequences. This property makes Hoechst derivatives valuable in various biological applications such as fluorescent DNA staining, chromosome analysis, and flow cytometry in plant cell biology. Additionally, these compounds have applications in radioprotection and as topoisomerase inhibitors, serving as a foundation for drug design and the study of DNA sequence recognition and binding mechanisms Issar & Kakkar, 2013.
Therapeutic Applications and Pharmacological Modulation
Novel Thiazole Derivatives Thiazole and its derivatives have been extensively studied for their therapeutic potential. These compounds demonstrate a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor properties, with minimal side effects. The review highlights the development of thiazole derivatives, particularly focusing on their applications as enzyme inhibitors and modulators in metabolic pathways. These derivatives present a promising area for medicinal chemistry, with specific enzyme targets being the primary focus for disease treatment Leoni et al., 2014.
Piperazine Derivatives for Therapeutic Use Piperazine derivatives play a significant role in drug design due to their presence in numerous drugs with various therapeutic uses. These derivatives have been found in antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus significantly influence the medicinal potential of the resultant molecules, affecting their pharmacokinetic and pharmacodynamic properties. This highlights the versatility of piperazine as a building block in drug discovery Rathi et al., 2016.
Thiazole Containing Heterocycles with Antimalarial Activity Thiazole and its derivatives exhibit a broad spectrum of biological activities, making them key in the search for novel biologically active molecules. This review focuses on the antimalarial potential of substituted thiazole nucleus, identifying and analyzing the structure-activity relationship (SAR) of these derivatives as potential new antimalarials. The findings indicate that thiazole-based compounds, such as Sulfathiazole, Ritonavir, Tiazofurin, and Abafungin, play a crucial role in medicinal chemistry Kumawat, 2017.
properties
IUPAC Name |
5-methyl-2-piperazin-1-yl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-7-6-10-8(12-7)11-4-2-9-3-5-11/h6,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAIDZGUOXGFNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610758 | |
Record name | 1-(5-Methyl-1,3-thiazol-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(piperazin-1-yl)thiazole | |
CAS RN |
118113-05-6 | |
Record name | 1-(5-Methyl-1,3-thiazol-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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